N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-2-(dimethylamino)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)11-10(17-8-4-5-8)9(6-7-12-11)13-18(3,15)16/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
HGHMMWDNFVOBQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-(dimethylamino)pyridine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methanesulfonamide group.
Scientific Research Applications
N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis.
N-(Pyridin-2-yl)imidates: Compounds with similar pyridine-based structures used in various chemical reactions
Uniqueness
N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, affecting the compound’s interaction with molecular targets. Additionally, the methanesulfonamide group enhances its solubility and stability in various solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
